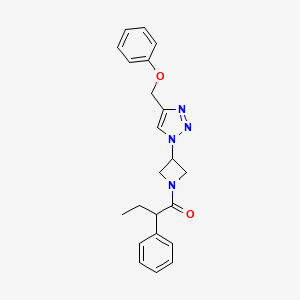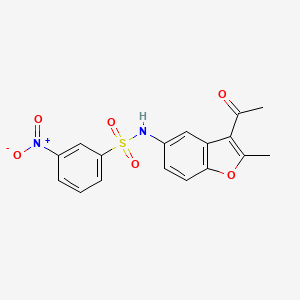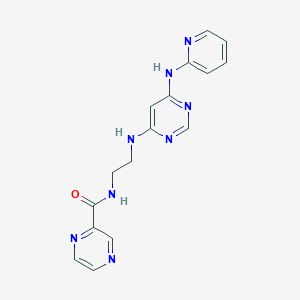![molecular formula C21H21N3O5S2 B2871198 N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021264-62-9](/img/no-structure.png)
N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifolate Activity and Antitumor Agents
N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide and its analogues have been explored for their potential as antifolate agents and antitumor drugs. Classical and nonclassical analogues of this compound were synthesized as potential dihydrofolate reductase (DHFR) inhibitors. The classical compound showed excellent inhibition of human DHFR as well as significant inhibitory effects on tumor cell growth in culture, suggesting its potential in cancer treatment (Gangjee et al., 2007).
Glutaminase Inhibitors
Another significant application is in the development of glutaminase inhibitors. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs of this compound were synthesized and evaluated. These compounds, including potent analogs, have shown efficacy in inhibiting glutaminase, a key enzyme in cancer metabolism, and have demonstrated anticancer activity in vitro and in mouse models (Shukla et al., 2012).
Dual Inhibitory Activity Against TS and DHFR
The compound and its derivatives have also been evaluated for their dual inhibitory activities against thymidylate synthase (TS) and DHFR. This dual inhibitory activity makes them potentially potent agents in cancer therapy. Some nonclassical analogues exhibited potent inhibitory activities against both human TS and DHFR, demonstrating the versatility of this compound in targeting key enzymes involved in cancer cell proliferation (Gangjee et al., 2008).
Antibacterial Activity
A study on novel vitamin E containing sulfa drug derivatives of this compound revealed significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in developing new antibacterial agents, especially in the context of increasing antibiotic resistance (Abdel‐Hafez et al., 2018).
Environmental Transformation Studies
The transformation of structurally related compounds in aquatic systems has been studied, providing insights into the environmental fate and behavior of these chemicals. Such studies are crucial in understanding the ecological impact of these compounds when they are used in agricultural or pharmaceutical contexts (Graham et al., 1999).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves the reaction of 2-ethylphenylamine with 2-chloroacetyl chloride to form N-(2-ethylphenyl)-2-chloroacetamide, which is then reacted with sodium sulfide and 4-methoxybenzenesulfonyl chloride to form the final product.", "Starting Materials": [ "2-ethylphenylamine", "2-chloroacetyl chloride", "sodium sulfide", "4-methoxybenzenesulfonyl chloride" ], "Reaction": [ "2-ethylphenylamine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-ethylphenyl)-2-chloroacetamide.", "N-(2-ethylphenyl)-2-chloroacetamide is then reacted with sodium sulfide in the presence of a solvent such as DMF to form N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide.", "4-methoxybenzenesulfonyl chloride is added to the reaction mixture to form the final product." ] } | |
CAS No. |
1021264-62-9 |
Molecular Formula |
C21H21N3O5S2 |
Molecular Weight |
459.54 |
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-14-6-4-5-7-17(14)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)16-10-8-15(29-2)9-11-16/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
DVZWDSGNUDIBEX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone](/img/structure/B2871116.png)

![2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2871124.png)

![6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2871127.png)

![3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2871133.png)
![methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2871134.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2871135.png)
![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2871136.png)
![Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2871137.png)

